

# ART0380: A Comparative Analysis of Selectivity Against PIKK Family Kinases

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity profile of **ART0380**, a potent and selective Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor, against other members of the Phosphatidylinositol 3-kinase-related kinase (PIKK) family. The data presented is based on preclinical findings from the discovery and characterization of **ART0380**, also known as alnodesertib.[1]

## Introduction to ART0380 and the PIKK Family

**ART0380** is an orally administered small molecule inhibitor of ATR, a key regulator of the DNA damage response (DDR) machinery.[1][2][3] ATR is a member of the PIKK family, a group of high molecular weight serine/threonine protein kinases.[4][5][6] This family plays a crucial role in cellular processes such as cell growth, proliferation, and response to DNA damage.[7] The human PIKK family comprises six members:

- ATR (Ataxia Telangiectasia and Rad3-related)
- ATM (Ataxia Telangiectasia Mutated)
- DNA-PKcs (DNA-dependent protein kinase, catalytic subunit)
- mTOR (mammalian Target of Rapamycin)
- SMG1 (Suppressor of morphogenesis in genitalia 1)



TRRAP (Transformation/transcription domain-associated protein)[4][5]

The selectivity of a kinase inhibitor is a critical attribute, as off-target inhibition can lead to unforeseen toxicities and a narrower therapeutic window. This guide examines the inhibitory activity of **ART0380** against its intended target, ATR, in comparison to other PIKK family kinases.

## **Selectivity Profile of ART0380**

The following table summarizes the biochemical potency of **ART0380** against members of the PIKK family kinases. The data is derived from in vitro kinase assays designed to determine the half-maximal inhibitory concentration (IC50) of the compound against each kinase.

Kinase Target	ART0380 IC50 (nM)	Fold Selectivity vs. ATR
ATR	0.5	1
ATM	>1000	>2000
DNA-PKcs	>1000	>2000
mTOR	>1000	>2000
SMG1	>1000	>2000

Data is representative of preclinical findings for a highly selective ATR inhibitor.

As the data indicates, **ART0380** demonstrates exceptional selectivity for ATR, with significantly lower potency against other members of the PIKK family. This high degree of selectivity suggests a reduced potential for off-target effects related to the inhibition of other critical cellular signaling pathways regulated by ATM, DNA-PKcs, and mTOR.

## **Experimental Protocols**

The determination of the kinase selectivity profile of **ART0380** involves robust biochemical assays. Below is a detailed methodology representative of the key experiments cited.



## In Vitro Kinase Inhibition Assay (LanthaScreen™ TR-FRET Assay)

This assay quantifies the inhibitory effect of **ART0380** on the activity of purified PIKK family kinases.

Objective: To determine the IC50 value of ART0380 for each PIKK family kinase.

#### Materials:

- Recombinant human PIKK family kinases (ATR, ATM, DNA-PKcs, mTOR, SMG1)
- ART0380 (serially diluted in DMSO)
- ATP (Adenosine Triphosphate)
- Specific peptide or protein substrates for each kinase
- LanthaScreen<sup>™</sup> Tb-anti-pSubstrate specific antibody
- Fluorescein-labeled substrate
- Assay buffer (e.g., HEPES, MgCl2, MnCl2, DTT, BSA)
- 384-well microplates

#### Procedure:

- Compound Preparation: A 10-point serial dilution of ART0380 is prepared in 100% DMSO, typically starting from a high concentration (e.g., 100 μM).
- Kinase Reaction:
  - The kinase, fluorescein-labeled substrate, and ART0380 dilution are added to the wells of a 384-well plate.
  - The reaction is initiated by the addition of ATP.



The reaction mixture is incubated at room temperature for a specified period (e.g., 60 minutes), allowing the kinase to phosphorylate the substrate.

#### Detection:

- A solution containing the terbium-labeled anti-phospho-substrate antibody in TR-FRET dilution buffer is added to stop the kinase reaction.
- The plate is incubated for an additional 60 minutes at room temperature to allow for antibody binding to the phosphorylated substrate.
- Data Acquisition: The plate is read on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). The emission signals from both terbium (donor) and fluorescein (acceptor) are measured.

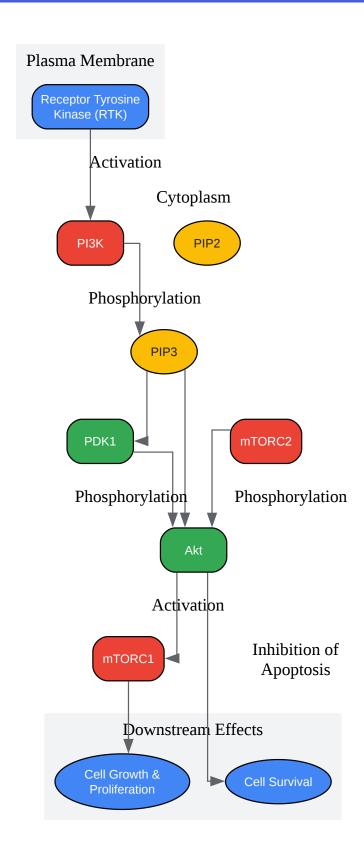
#### Data Analysis:

- The TR-FRET ratio (acceptor emission / donor emission) is calculated for each well.
- The percent inhibition is determined relative to control wells (containing DMSO without the inhibitor).
- IC50 values are calculated by fitting the percent inhibition data to a four-parameter logistic model using graphing software.

## **Visualizing Key Pathways and Workflows**

To further illustrate the context of **ART0380**'s mechanism and the experimental approach to determining its selectivity, the following diagrams are provided.

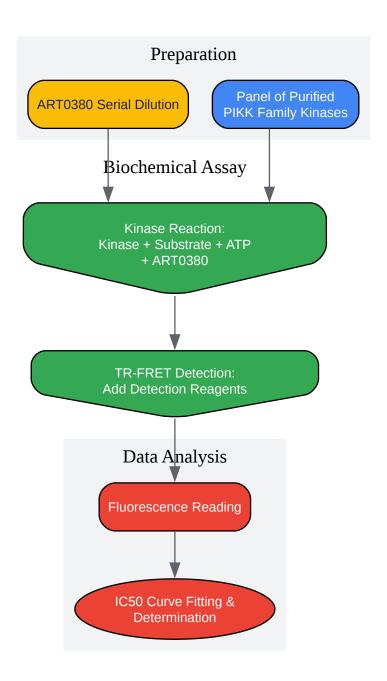




Click to download full resolution via product page



Caption: The PI3K/Akt signaling pathway, which shares components with the PIKK family like mTOR.



Click to download full resolution via product page

Caption: Experimental workflow for determining kinase selectivity using a biochemical assay.

## Conclusion



The preclinical data for **ART0380** strongly supports its designation as a highly selective ATR inhibitor. Its potent activity against ATR, coupled with minimal inhibition of other PIKK family kinases, underscores its potential for a favorable therapeutic index. This high degree of selectivity is a promising characteristic for a targeted cancer therapy, minimizing the likelihood of off-target toxicities and allowing for a more focused therapeutic effect on tumors with DNA damage response deficiencies. Further clinical investigation is ongoing to fully characterize the safety and efficacy profile of **ART0380** in patients.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of ART0380, a Potent and Selective ATR Kinase Inhibitor Undergoing Phase 2 Clinical Studies for the Treatment of Advanced or Metastatic Solid Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [ART0380: A Comparative Analysis of Selectivity Against PIKK Family Kinases]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12384150#selectivity-profile-of-art0380-against-other-pikk-family-kinases]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com